butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with butyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In the case of cholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the thiadiazole ring.
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate: Contains a tert-butyl group instead of a butyl group.
Uniqueness
The presence of the thiadiazole ring in butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate distinguishes it from other similar compounds. This ring structure imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
butyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-3-8-20-14(19)16-13-18-17-12(21-13)9-10-4-6-11(15)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNHSKMTWUSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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